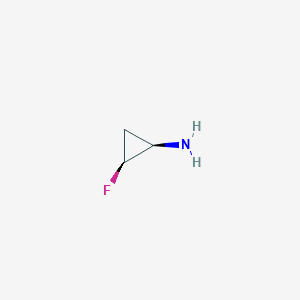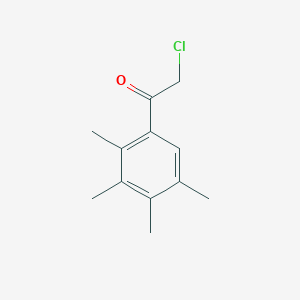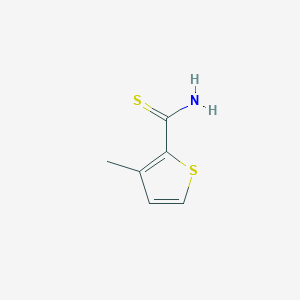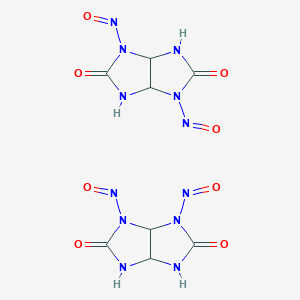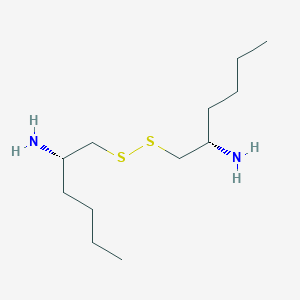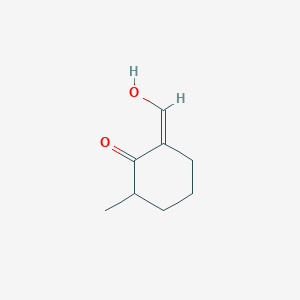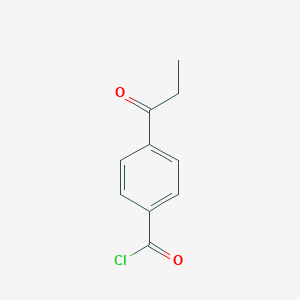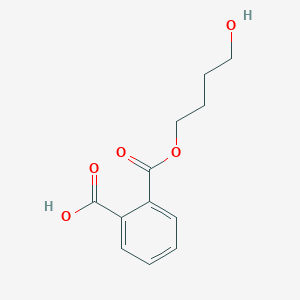
4-Hydroxybutylphthalate
説明
4-Hydroxybutylphthalate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss poly(4-hydroxybutyrate) (P4HB), which is a related polymer. P4HB is a bacterial polyhydroxyalkanoate with properties suitable for biomedical applications, such as being strong, flexible, and absorbable . It is produced through a fermentation process and can be processed using standard plastics processing techniques .
Synthesis Analysis
The synthesis of functional poly(4-hydroxybutyrate) is reported through the Passerini multicomponent polymerization (MCP) of (E)-4-oxobut-2-enoic acid with different isocyanides at room temperature, followed by hydrogenation . This method was designed to inhibit the formation of five-membered lactone and promote polymerization . The synthesis of P4HB through fermentation often results in a polymer with a high molecular weight, which is difficult to process . A method to degrade P4HB to obtain polymers with a lower molecular weight, which are easier to process, has been established .
Molecular Structure Analysis
The crystal structure of P4HB has been determined using X-ray fiber diagrams and electron diffraction patterns . The unit cell is orthorhombic with space group P212121, and the chains per unit cell exist in an antiparallel arrangement . The helical conformation is characterized as a slightly distorted all-trans conformation, and the molecular packing has been studied in detail .
Chemical Reactions Analysis
The degradation of P4HB under acidic and neutral conditions has been investigated, showing that head-to-tail degradation via intramolecular cyclization occurs, yielding a nonacidic γ-butyrolactone derivative as the single degradation product . The effect of molecular weight on the material properties of P4HB has been studied, showing that a decrease in molecular weight leads to an increase in the degree of crystallinity of the polymer .
Physical and Chemical Properties Analysis
P4HB is a thermoplastic material that can be processed using standard plastics processing techniques . It is strong yet flexible and degrades in vivo at least in part by a surface erosion process . The thermal and mechanical properties of P4HB are influenced by its molecular weight, with a decrease in molecular weight leading to an increase in crystallinity and affecting the tensile mechanical properties . The absorbable biomaterial promises to open up new opportunities for the development of medical applications by offering a new set of properties .
科学的研究の応用
Biosynthesis from Methane
4-Hydroxybutylphthalate (4-HB) has been utilized in biosynthesis applications. An example is its synthesis from methane in engineered Methylosinus trichosporium OB3b strains. These strains convert methane to 4-HB via the tricarboxylic acid cycle, leading to its improved synthesis and enabling the production of P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer from methane (Nguyen & Lee, 2021).
Medical Applications
Poly-4-hydroxybutyrate (P4HB) demonstrates significant potential in medical applications. It's being developed as an absorbable biomaterial for implantable medical devices, offering a blend of strength and flexibility. P4HB differs from other absorbable polyesters due to its production through fermentation rather than chemical synthesis. Its applications span cardiovascular, wound healing, orthopedic, drug delivery, and tissue engineering fields (Martin & Williams, 2003).
Tissue Engineering
In tissue engineering, polymers containing 4-HB, such as polyhydroxyalkanoates (PHAs), are used in medical devices and tissue engineering applications. These polymers are biodegradable and thermoprocessable, suitable for devices like sutures, cardiovascular patches, and bone marrow scaffolds. Their composition allows for desirable mechanical properties, biocompatibility, and degradation times (Chen & Wu, 2005).
Material Properties
The molecular weight of biosynthesized poly(4-hydroxybutyrate) affects its material properties. Degradation methods have been studied to obtain polymers with varying molecular weights, impacting their thermal and mechanical properties, which is crucial for biomedical applications (Boesel et al., 2014).
Industrial Applications
From an industrial perspective, P4HB is a thermoplastic polyester with a wide range of applications in resorbable medical devices. Its fibers are exceptionally strong, making it suitable for soft tissue approximation, ligation, hernia repair, and other surgical applications (Williams et al., 2013).
Polymer Synthesis
In the field of polymer chemistry, Bis-(4-hydroxybutyl) terephthalate, a monomeric form, is synthesized and used in the polycondensation process to produce poly(butylene terephthalate). This process highlights the importance of 4-HB in advanced polymer synthesis applications (Sivaram et al., 1981).
Safety And Hazards
特性
IUPAC Name |
2-(4-hydroxybutoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVYBUJIQMSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938604 | |
| Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybutylphthalate | |
CAS RN |
17498-34-9 | |
| Record name | 4-Hydroxybutylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



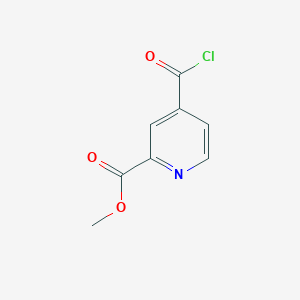
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
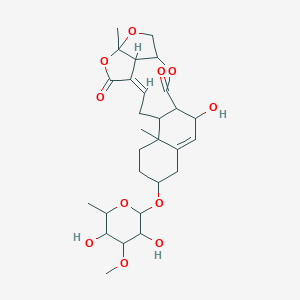
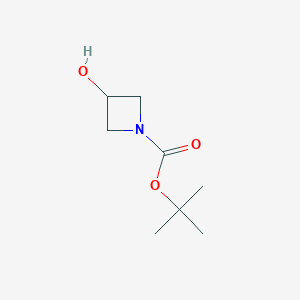
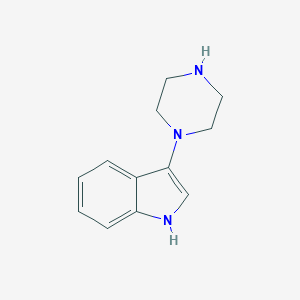
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
